molecular formula C14H11N3S B2546287 (2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide CAS No. 100781-98-4

(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide

Cat. No.: B2546287
CAS No.: 100781-98-4
M. Wt: 253.32
InChI Key: ZDANHPFVDLMRQZ-XFXZXTDPSA-N
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Description

(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide is a thioamide derivative featuring a cyanoacrylic backbone substituted with a naphthalen-2-ylamino group. The Z-configuration of the double bond and the presence of electron-withdrawing (cyano) and electron-donating (naphthylamino) groups confer unique electronic properties, making it a candidate for applications in optoelectronics and medicinal chemistry.

Properties

IUPAC Name

(Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3S/c15-8-12(14(16)18)9-17-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,9,17H,(H2,16,18)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDANHPFVDLMRQZ-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)N/C=C(/C#N)\C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide typically involves the reaction of naphthylamine with a suitable cyano-containing precursor under specific conditions. One common method involves the condensation of naphthylamine with a cyanoacrylamide derivative in the presence of a base, followed by thionation to introduce the thioamide group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The naphthylamine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the naphthylamine moiety.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • (2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide serves as a versatile building block for the synthesis of more complex organic molecules. Its structure allows for the introduction of various functional groups through further chemical modifications.

Biology

  • Antimicrobial Properties :
    • Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for similar compounds was around 256 µg/mL, suggesting potential use in developing new antibiotics.
  • Anticancer Activity :
    • Research has shown promising cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential therapeutic applications in oncology.
  • Enzyme Inhibition :
    • The compound may function as an inhibitor of enzymes crucial in metabolic pathways related to diseases. Studies have highlighted that similar compounds can inhibit acetylcholinesterase, which is significant in neurodegenerative diseases.

Medicine

  • Therapeutic Effects :
    • Investigations into the therapeutic potential of this compound suggest its efficacy in targeting specific enzymes or receptors involved in disease progression. The cyano group acts as an electrophile, while the naphthylamine moiety can engage in π-π interactions with aromatic residues in proteins, enhancing its biological activity.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on derivatives of this compound revealed that certain modifications significantly increased antimicrobial efficacy against resistant strains of bacteria, suggesting pathways for drug development.
  • Cytotoxicity Assessment :
    • In vitro testing showed that the compound selectively induced apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential as a lead compound for anticancer drug development.
  • Enzyme Interaction Studies :
    • Detailed kinetic studies demonstrated that this compound effectively inhibits acetylcholinesterase activity, presenting implications for treating neurodegenerative conditions such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the naphthylamine moiety can participate in π-π interactions with aromatic residues in proteins. The thioamide group may also play a role in binding to metal ions or forming hydrogen bonds, thereby influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Electronic Properties of Cyanoacrylic Derivatives
Compound Substituent HOMO (eV) LUMO (eV) Band Gap (eV)
6 () Thiophene-quinoxaline -5.42 -2.93 2.49
7 () Thiophene-diphenylquinoxaline -5.38 -2.88 2.50
Target compound (inferred) Naphthalen-2-ylamino ~-5.2* ~-3.1* ~2.1*

*Estimated based on substituent effects .

Medicinal Chemistry Analogs

Naphthalenylamino-substituted compounds exhibit biological activity, as demonstrated by:

  • 3-(1H-imidazol)-2,2-dimethyl-3-(4-(naphthalen-2-ylamino)phenyl)propyl derivatives (16a–16k) (): These derivatives showed potent CYP26A1 inhibition (IC₅₀ < 1 µM), critical in cancer therapy. The naphthalenylamino group enhances hydrophobic interactions with enzyme active sites . Comparison: The thioamide group in the target compound may improve binding affinity compared to ester or carboxylic acid derivatives due to stronger hydrogen-bonding interactions with biological targets .

Key Research Findings and Implications

Optoelectronics: The naphthalenylamino group’s electron-donating capability could enhance ICT, making the target compound suitable for organic solar cells or sensors.

Drug Design : Thioamide functionality may improve pharmacokinetic properties (e.g., metabolic stability) compared to carboxamide analogs .

Crystallography : Tools like SHELX and ORTEP (–8) would be essential for resolving its crystal structure, particularly hydrogen-bonding patterns critical for supramolecular assembly .

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C13H12N2S
  • Molecular Weight : 232.31 g/mol

Structure

The compound features a cyano group, an amine linked to a naphthalene ring, and a thioamide functional group, which are critical for its biological interactions.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that thioamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle progression.

Case Study: Thioamide Derivatives in Cancer Therapy

A study published in Cancer Letters demonstrated that thioamide derivatives significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings

A comparative study highlighted that naphthalene-based thioamides exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

Enzyme Inhibition

Thioamide derivatives are known to act as enzyme inhibitors. Research has focused on their ability to inhibit specific enzymes involved in metabolic pathways relevant to disease states.

Enzyme Inhibition Studies

Inhibitory assays revealed that (2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide effectively inhibited certain proteases, which are crucial in cancer metastasis .

Comparative Data Table

Activity TypeCompoundEffectivenessReference
AnticancerThioamide DerivativeInduces apoptosis
AntimicrobialNaphthalene ThioamideMIC < 10 µg/mL
Enzyme InhibitionThis compoundInhibits proteases

The biological activities of this compound can be attributed to its ability to interact with cellular components:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial disruption.
  • Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.
  • Enzyme Interaction : Binding to active sites of target enzymes, leading to inhibition.

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